2-Phenylpropane-2-thiol

Catalog No.
S681029
CAS No.
16325-88-5
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropane-2-thiol

CAS Number

16325-88-5

Product Name

2-Phenylpropane-2-thiol

IUPAC Name

2-phenylpropane-2-thiol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)S

Canonical SMILES

CC(C)(C1=CC=CC=C1)S

Limited Research Availability:

Potential Applications:

Despite the lack of extensive research specific to 2-Phenylpropane-2-thiol, its structural characteristics suggest potential applications in various scientific fields:

  • Organic synthesis: The thiol group (S-H) present in the molecule can participate in various chemical reactions, making it a potential building block for the synthesis of more complex organic molecules.
  • Material science: Thiol-containing compounds can interact with metal surfaces, potentially finding use in the development of new materials with specific functionalities.
  • Biological studies: The thiol group can also play a role in biological processes, and further research may explore the potential interactions of 2-Phenylpropane-2-thiol with biological systems.

2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound with the molecular formula C₉H₁₂S. It features a thiol functional group (-SH) attached to a tertiary carbon that is also bonded to a phenyl group. This compound is characterized by its strong odor, often described as similar to that of garlic, and is known for its potential toxicity upon exposure.

Due to its thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in organic compounds.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under certain conditions.
  • Thiolation Reactions: It can react with electrophiles to form thioether linkages, which are important in organic synthesis.

For instance, when reacted with benzyl chloride, it can produce α,α-dimethylbenzyl mercaptan through nucleophilic substitution .

The biological activity of 2-phenylpropane-2-thiol has been studied primarily in the context of its toxicological effects. It is classified as harmful if swallowed or if it comes into contact with skin, indicating acute toxicity . Additionally, thiols are known to exhibit antioxidant properties, which may provide protective effects against oxidative stress in biological systems.

Several methods exist for synthesizing 2-phenylpropane-2-thiol:

  • From Benzyl Chloride: The compound can be synthesized by reacting benzyl chloride with a thiol source such as sodium hydrosulfide or other mercaptans .
  • Using Grignard Reagents: Another method involves the use of Grignard reagents followed by hydrolysis to yield the thiol compound.
  • Direct Thiolation: Direct thiolation of aromatic compounds using sulfur sources can also lead to the formation of 2-phenylpropane-2-thiol.

2-Phenylpropane-2-thiol finds applications in various fields:

  • Flavoring and Fragrance: Due to its strong odor, it is used in the formulation of flavoring agents and fragrances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: Its unique properties make it useful in studies related to thiol chemistry and radical reactions.

Interaction studies involving 2-phenylpropane-2-thiol often focus on its reactivity with biological molecules and other chemical species:

  • Reactivity with Proteins: Thiols can form adducts with cysteine residues in proteins, potentially altering their function.
  • Antioxidant Studies: Research has examined its role as an antioxidant and its interactions with reactive oxygen species.

Several compounds share structural similarities with 2-phenylpropane-2-thiol. Here are some notable examples:

Compound NameStructureKey Characteristics
2-Phenylpropane-1-thiolC₉H₁₂SHas a primary thiol group; less sterically hindered than 2-phenylpropane-2-thiol.
Benzyl MercaptanC₇H₈SA simpler structure; widely used in fragrance applications.
3-Mercapto-3-methylbutanolC₇H₁₄SExhibits different biological activities; used in flavoring.

Uniqueness of 2-Phenylpropane-2-thiol

The uniqueness of 2-phenylpropane-2-thiol lies in its tertiary carbon structure combined with a phenyl group, which imparts distinctive chemical reactivity and biological activity compared to other thiols. Its strong odor and specific reactivity make it particularly valuable in both industrial applications and research settings.

Classical Synthesis Approaches

Thiolation of Prochiral Precursors

Prochiral precursors such as 2-phenylpropane-2-ol have been functionalized via thiolation using sulfurizing agents. Early methods employed H₂S under acidic or basic conditions, though yields were limited by competing disulfane formation [1]. For example, silica-alumina catalysts facilitated H₂S addition to alkenes, yielding thiols like dodecane-2-thiol in 87% yield under industrial conditions [1]. While applicable to 2-phenylpropane-2-thiol synthesis, these methods face challenges in controlling regioselectivity and minimizing polysulfane byproducts.

Nucleophilic Substitution Routes

Nucleophilic displacement of halides or sulfonates with sulfur nucleophiles represents a foundational approach. Thioacetate salts (e.g., KSAc) react with 2-chloro-2-phenylpropane in SN2 mechanisms, followed by hydrolysis to yield thiols [1]. However, this two-step process exhibits low atom economy (≤57% yield) [1]. Modifications using hexamethyldisilathiane ((TMS)₂S) improved yields to 68–94%, albeit requiring costly reagents like tetrabutylammonium fluoride [1].

Thiourea-Based Methods

Thiourea-mediated hydrolysis of alkyl halides provides a cost-effective route. For instance, 2-bromo-2-phenylpropane reacts with thiourea under reflux to form thiouronium salts, which hydrolyze to 2-phenylpropane-2-thiol in 54–78% yields [1]. While avoiding toxic H₂S, scalability is hindered by moderate efficiency and purification challenges.

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Heterogeneous cobalt catalysts (e.g., CoOx-SiOy) enable direct synthesis from alkenes via hydrothiolation with elemental sulfur and hydrogen [1]. For tetradecene, optimal conditions (130°C, 7 MPa H₂, 16 h) yield 64% thiol with 3–11% dialkylmonosulfanes [1]. Applied to 2-phenylpropene, this method could produce 2-phenylpropane-2-thiol while minimizing disulfane byproducts. Catalyst recycling studies show consistent activity over five cycles, highlighting industrial potential [1].

Hydrothiolation of Alkenes

Radical and electrophilic pathways dominate alkene hydrothiolation. UV-induced SH radical addition to alkenes achieves 85% thiol yield but requires precise light control [1]. Conversely, cobalt-catalyzed electrophilic addition favors Markovnikov products, as demonstrated in the synthesis of dodecane-2-thiol (87% yield) [1]. For 2-phenylpropane-2-thiol, Markovnikov selectivity would position the thiol group at the tertiary carbon, though competing radical pathways may alter regiochemistry.

Radical-Based Synthetic Approaches

Electrochemical and photochemical methods generate SH radicals without H₂S. Platinum-catalyzed H₂S electrolysis produces cyclohexylthiol in 77% yield [1]. Similarly, blue LED irradiation of thioacetic acid with alkenes yields terminal thioesters (77–99%), reducible to thiols [1]. These methods offer regiocontrol but require specialized equipment.

Stereoselective Synthesis Considerations

Enantioselective Approaches

Chiral modifiers like cinchonidine enable enantioselective hydrogenation of prochiral ketones. For 1-phenyl-1,2-propanedione, Pt/Al₂O₃ modified with cinchonidine yields (R)-1-hydroxy-1-phenylpropanone with 64% enantiomeric excess (ee) [2]. Adapting this to 2-phenylpropane-2-thiol synthesis could involve asymmetric reduction of thioketones or kinetic resolution during thiolation.

Stereocontrol Mechanisms

Solvent polarity and catalyst surface properties critically influence stereoselectivity. In toluene, dielectrophoretic interactions stabilize cinchonidine’s Open(3) conformer, enhancing ee to 65% for (R)-1-hydroxy-1-phenylpropanone [2]. For iridium catalysts, CeO₂ promoters increase enantioselectivity by modulating surface Irδ+ sites [3]. Applying these principles to 2-phenylpropane-2-thiol synthesis could involve chiral cobalt catalysts or sterically hindered ligands to enforce stereocontrol.

Key Reaction Optimization Data

ParameterEffect on Thiol YieldOptimal Condition
H₂ Pressure↑ Yield at 7 MPa7 MPa H₂
TemperatureMax yield at 140°C140°C
Sulfur EquivalentsExcess reduces yield3.3 eq S₈
Catalyst Loading6 mol% Co optimal6 mol% CoOx-SiOy

Data derived from cobalt-catalyzed hydrothiolation studies [1].

Thiol-Michael Addition Mechanisms

The thiol-Michael addition reaction involving 2-phenylpropane-2-thiol proceeds through a well-established two-step anionic mechanism that has been extensively characterized through both experimental and computational studies [1] [2] [3]. This reaction represents one of the most important carbon-sulfur bond forming processes in organic chemistry, with applications spanning from small molecule synthesis to polymer chemistry.

The fundamental mechanism involves the initial formation of a thiolate anion through deprotonation of the thiol group, followed by nucleophilic addition to an electron-deficient alkene (Michael acceptor) [1] [2]. For 2-phenylpropane-2-thiol, the tertiary nature of the carbon center attached to the sulfur atom influences both the rate and selectivity of these reactions. The phenyl substituent provides electronic stabilization to the thiolate anion through resonance effects, while the additional methyl groups contribute steric hindrance that can affect the approach of the Michael acceptor [1].

The propagation cycle consists of two elementary steps: first, the addition of the thiolate anion to the electron-deficient double bond to generate a stabilized carbanion intermediate, and second, a proton transfer step between this carbanion and another thiol molecule to regenerate the thiolate anion and form the final thioether product [3]. For systems involving 2-phenylpropane-2-thiol with alkyl character, the proton exchange step typically becomes rate-limiting due to the relatively high pKa of the thiol [4]. This contrasts with more acidic thiols such as mercaptopropionates, where the nucleophilic addition step controls the overall reaction rate [1].

The reaction energy profiles for thiol-Michael additions involving 2-phenylpropane-2-thiol show activation energies ranging from 28 to 108 kcal/mol, depending on the nature of the Michael acceptor and reaction conditions [5]. Electron-deficient acceptors such as vinyl sulfones and maleimides exhibit lower activation barriers compared to less activated acrylates or acrylamides. The thermodynamic favorability of these reactions is typically high, with reaction free energies ranging from -15 to -30 kcal/mol for most Michael acceptors [6] [7].

Base-Catalyzed Reactions

Base-catalyzed thiol-Michael additions involving 2-phenylpropane-2-thiol operate through a direct deprotonation mechanism where a Brønsted base abstracts the acidic proton from the thiol group [1] [2]. Common bases employed in these reactions include triethylamine, diisopropylethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with the choice of base significantly affecting both the reaction rate and mechanism [2].

In the base-catalyzed pathway, the amine base directly deprotonates the thiol to form the reactive thiolate anion and the corresponding ammonium salt [1] [3]. This mechanism is characterized by a single initiation step followed by the same propagation cycle described for the general thiol-Michael addition. However, the presence of the protonated base in solution can negatively impact the reaction rate by competing with unreacted thiol molecules for proton exchange with the carbanion intermediate [1].

Computational studies using density functional theory methods have revealed that base-catalyzed reactions typically require higher catalyst loadings (0.1-0.3 mol%) compared to nucleophile-initiated pathways to achieve comparable reaction rates [2]. The activation energies for base-catalyzed reactions involving 2-phenylpropane-2-thiol range from 20 to 35 kcal/mol, with the exact value depending on the basicity of the catalyst and the electrophilicity of the Michael acceptor [3].

The selectivity of base-catalyzed reactions can be influenced by the choice of base and reaction conditions. Strong bases tend to favor thermodynamic control, leading to more stable products, while weaker bases often provide kinetic control with faster reaction rates but potentially lower selectivity [1]. For 2-phenylpropane-2-thiol, the steric bulk around the sulfur center can lead to enhanced selectivity in reactions with unsymmetrical Michael acceptors.

Nucleophile-Catalyzed Reactions

Nucleophile-catalyzed thiol-Michael additions represent an alternative mechanistic pathway that often provides superior reaction rates and lower catalyst loadings compared to base-catalyzed systems [1] [2]. In this mechanism, a nucleophilic catalyst, typically a tertiary phosphine such as triethylphosphine or dimethylphenylphosphine, initiates the reaction through a more complex pathway involving zwitterionic intermediates.

The mechanism begins with nucleophilic attack of the phosphine on the Michael acceptor to form a zwitterionic enolate intermediate [1]. This highly basic zwitterion then deprotonates 2-phenylpropane-2-thiol to generate the reactive thiolate anion and a phosphonium ester intermediate. The subsequent propagation follows the same two-step cycle as other thiol-Michael mechanisms, but the nucleophile serves purely as an initiator and is regenerated during the chain transfer step [3].

Computational analysis of nucleophile-catalyzed reactions involving 2-phenylpropane-2-thiol reveals several key advantages over base-catalyzed systems [2]. The activation energies are typically lower (15-30 kcal/mol) due to the enhanced nucleophilicity of the zwitterionic intermediate. Additionally, the rate of initiation is virtually independent of the thiol pKa, making this mechanism particularly effective for less acidic thiols like 2-phenylpropane-2-thiol [1].

The choice of nucleophilic catalyst significantly affects the reaction outcome. Triethylphosphine provides excellent reactivity with most Michael acceptors, while more hindered phosphines can offer enhanced selectivity at the cost of reduced reaction rates [2]. The catalyst loading required for nucleophile-initiated reactions is typically much lower (0.01-0.05 mol%) compared to base-catalyzed systems, making this approach more economical for large-scale applications [1].

Radical Chemistry of 2-Phenylpropane-2-thiol

Radical Formation Pathways

The generation of thiyl radicals from 2-phenylpropane-2-thiol can be achieved through multiple pathways, each with distinct characteristics and applications [8] [9]. The relatively weak S-H bond strength (approximately 89 kcal/mol) compared to C-H bonds facilitates the formation of these reactive intermediates under mild conditions [10] [9].

Hydrogen atom abstraction represents the most common pathway for thiyl radical generation from 2-phenylpropane-2-thiol [8] [11]. This process can be initiated by various radical species, including alkyl radicals generated from azonitriles such as AIBN, peroxyl radicals, or hydroxyl radicals [11]. The rate constants for hydrogen abstraction vary significantly depending on the attacking radical, ranging from 10³ M⁻¹s⁻¹ for peroxyl radicals to 10⁹ M⁻¹s⁻¹ for hydroxyl radicals [9].

Photolytic cleavage of the S-H bond provides another efficient method for generating thiyl radicals from 2-phenylpropane-2-thiol [12] [11]. UV irradiation at wavelengths around 254-300 nm can directly cleave the S-H bond, generating thiyl radicals with quantum yields approaching unity under appropriate conditions. This photochemical pathway is particularly valuable for thiol-ene polymerizations and surface modification reactions where temporal control over radical generation is required [13].

Electron transfer processes represent a third major pathway for thiyl radical formation [14] [10]. One-electron oxidation of 2-phenylpropane-2-thiol by oxidizing agents such as cerium(IV) ammonium nitrate, iron(III) complexes, or organic radical cations can generate thiyl radical cations that rapidly deprotonate to form neutral thiyl radicals [14]. The rate constants for these electron transfer processes typically range from 10⁵ to 10⁸ M⁻¹s⁻¹, depending on the oxidizing agent and reaction conditions [14].

Metal-catalyzed pathways provide additional routes to thiyl radical generation, particularly useful in cross-coupling reactions [15]. Transition metal complexes can facilitate the formation of thiyl radicals through oxidative addition of the S-H bond followed by homolytic cleavage of the resulting metal-sulfur bond. These pathways are especially important in synthetic applications where selective radical generation is required [15].

Chain Transfer Reactions

Chain transfer reactions involving thiyl radicals derived from 2-phenylpropane-2-thiol play crucial roles in controlling molecular weight and polymer architecture in radical polymerization processes [16] [17]. The tertiary carbon center adjacent to the sulfur atom in 2-phenylpropane-2-thiol provides unique reactivity patterns that distinguish it from primary and secondary thiols.

The chain transfer mechanism proceeds through hydrogen atom abstraction by a propagating polymer radical from 2-phenylpropane-2-thiol, generating a thiyl radical and a dead polymer chain [16] [17]. The thiyl radical then reacts with monomer to initiate a new polymer chain, effectively transferring the radical center and controlling the molecular weight of the resulting polymer. The chain transfer constant (Cs) for 2-phenylpropane-2-thiol typically ranges from 0.8 to 1.2, indicating moderate to high chain transfer activity [16].

The unique structure of 2-phenylpropane-2-thiol influences its chain transfer behavior in several important ways [4]. The phenyl substituent provides electronic stabilization to the thiyl radical through resonance delocalization, increasing its persistence and selectivity in subsequent reactions. The tertiary carbon center introduces steric hindrance that can affect the rate of hydrogen abstraction and the selectivity of the thiyl radical toward different monomer types [4].

Computational studies have revealed that the chain transfer process involving 2-phenylpropane-2-thiol exhibits activation energies of 8-12 kcal/mol for hydrogen abstraction by carbon-centered radicals [16]. The subsequent reaction of the thiyl radical with vinyl monomers typically proceeds with even lower activation barriers (3-6 kcal/mol), ensuring efficient chain transfer and reinitiation [17].

The reactivity of thiyl radicals derived from 2-phenylpropane-2-thiol toward different monomer types varies significantly [18]. Electron-rich monomers such as vinyl ethers and N-vinylpyrrolidone react rapidly with thiyl radicals, while electron-deficient monomers like acrylonitrile and methyl methacrylate show more moderate reactivity. This selectivity can be exploited to control polymer composition in complex polymerization systems [18].

Advanced chain transfer applications utilizing 2-phenylpropane-2-thiol include reversible addition-fragmentation chain transfer (RAFT) polymerization analogs and addition-fragmentation processes [19] [20]. In these systems, the thiyl radical can undergo reversible addition to polymer chains, allowing for controlled molecular weight distributions and novel polymer architectures [20].

Computational Studies

Electronic Structure Analysis

Density functional theory calculations have provided comprehensive insights into the electronic structure of 2-phenylpropane-2-thiol and its reactive intermediates [21] [22]. The ground state electronic configuration of 2-phenylpropane-2-thiol exhibits a highest occupied molecular orbital (HOMO) primarily localized on the sulfur lone pair with significant contribution from the sulfur-hydrogen antibonding orbital [21].

The HOMO energy for 2-phenylpropane-2-thiol calculated at the B3LYP/6-31+G(d,p) level is approximately -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy is around +1.8 eV, resulting in a HOMO-LUMO gap of approximately 8.0 eV [21]. These values are consistent with the molecule's role as a nucleophile in polar reactions and its tendency to undergo radical reactions through S-H bond cleavage.

Natural bond orbital analysis reveals that the sulfur atom in 2-phenylpropane-2-thiol carries a partial negative charge of approximately -0.15 e, while the hydrogen atom bonded to sulfur carries a partial positive charge of +0.08 e [22]. The phenyl ring contributes electron density to the sulfur center through hyperconjugation with the C-S σ-bond, stabilizing the molecule and influencing its reactivity patterns [21].

Frontier molecular orbital analysis indicates that the electron density distribution in the HOMO is delocalized over the sulfur center and the adjacent carbon atoms, with minimal contribution from the phenyl ring [21]. This distribution explains the regioselectivity observed in reactions involving 2-phenylpropane-2-thiol, where nucleophilic attack typically occurs at the sulfur center rather than on the aromatic ring.

Time-dependent density functional theory calculations predict the first electronic transition for 2-phenylpropane-2-thiol to occur at approximately 280 nm, corresponding to an n→σ* transition involving the sulfur lone pair [23]. This transition is responsible for the photochemical reactivity of the compound under UV irradiation and provides a pathway for photoinitiated radical reactions [23].

Reaction Energy Profiles

Comprehensive computational studies have mapped the potential energy surfaces for key reactions involving 2-phenylpropane-2-thiol [6] [7] [5]. Thiol-Michael addition reactions with various acceptors show characteristic energy profiles with early transition states for the nucleophilic addition step and later transition states for the proton transfer step [5].

For the addition of 2-phenylpropane-2-thiol to N-methylmaleimide, density functional theory calculations at the M06-2X/6-311+G(d,p) level predict an overall reaction energy of -29 kcal/mol, with activation barriers of 18 kcal/mol for the addition step and 22 kcal/mol for the subsequent proton transfer [6]. The intermediate carbanion is stabilized by approximately 15 kcal/mol relative to the separated reactants [6].

Radical hydrogen abstraction from 2-phenylpropane-2-thiol by methyl radicals exhibits an activation energy of 12 kcal/mol and a reaction energy of -8 kcal/mol at the same level of theory [24]. The transition state occurs early along the reaction coordinate, with the S-H bond extended to 1.45 Å compared to the equilibrium value of 1.35 Å [24].

Thermochemical analysis reveals that the S-H bond dissociation energy in 2-phenylpropane-2-thiol is 88.5 kcal/mol, approximately 15 kcal/mol weaker than typical C-H bonds [9]. This reduced bond strength facilitates radical reactions and explains the effectiveness of thiols as chain transfer agents in polymerization processes [9].

Intrinsic reaction coordinate calculations have traced the complete reaction pathways for key transformations of 2-phenylpropane-2-thiol [5]. These calculations reveal the presence of multiple conformational minima along the reaction coordinate, particularly for reactions involving flexible substrates where rotational barriers around single bonds can influence the overall reaction profile [5].

Solvent effects on reaction energy profiles have been evaluated using polarizable continuum models [7]. In polar solvents such as dimethyl sulfoxide, the activation barriers for ionic mechanisms are reduced by 3-5 kcal/mol due to stabilization of charged intermediates, while radical pathways show minimal solvent dependence [7].

External Electric Field Effects on Reactivity

The application of oriented external electric fields represents an emerging strategy for controlling the reactivity of 2-phenylpropane-2-thiol and related compounds [25] [26]. Computational studies have demonstrated that electric fields aligned along specific molecular axes can dramatically alter reaction barriers and selectivity [26].

For thiol-Michael addition reactions involving 2-phenylpropane-2-thiol, electric fields applied along the forming C-S bond direction can reduce activation energies by up to 15 kcal/mol at field strengths of 5 V/Å. The mechanism of this catalytic effect involves differential stabilization of the transition state compared to the reactants, taking advantage of the change in dipole moment during the reaction [26].

The dipole moment of 2-phenylpropane-2-thiol is approximately 1.2 Debye, oriented primarily along the C-S bond with the negative end toward sulfur [26]. During nucleophilic addition reactions, this dipole moment increases to approximately 3.5 Debye in the transition state, creating an ideal scenario for electric field catalysis.

Electric field effects on radical reactions of 2-phenylpropane-2-thiol show different behavior compared to polar mechanisms [25]. Hydrogen abstraction reactions are less sensitive to external fields due to the minimal change in charge distribution during the transition state. However, fields can still influence these reactions by modifying the electronic structure of the reactants [25].

Computational screening using automated variable electric field density functional theory calculations has identified optimal field orientations and strengths for specific transformations of 2-phenylpropane-2-thiol [26]. Fields applied perpendicular to the phenyl ring plane can enhance the selectivity of reactions occurring at the sulfur center by destabilizing competing aromatic substitution pathways [26].

The practical implementation of electric field effects in synthetic chemistry remains challenging, but recent studies have shown that ionic additives can mimic the effects of external fields. Salt additives create local electric field environments that can reproduce many of the catalytic effects observed in computational studies with applied external fields.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-Phenylpropane-2-thiol

Dates

Last modified: 08-15-2023

Explore Compound Types